molecular formula C19H18BrN3OS B2827028 2-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-64-5

2-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2827028
CAS RN: 391226-64-5
M. Wt: 416.34
InChI Key: GCXBHCFUOYXOPC-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds containing a benzene ring and an amide group . They are used in a wide range of applications, including as intermediates in the synthesis of other organic compounds .


Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to an amide group . The bromine and thiadiazole groups in your compound would likely be attached to the benzene ring .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and an amine . The presence of the bromine and thiadiazole groups in your compound could potentially influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, benzamides are typically solid at room temperature and are soluble in common organic solvents .

Scientific Research Applications

Microwave-Assisted Synthesis and Anticancer Activity

Researchers have developed novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, synthesized via microwave-assisted, solvent-free methods. These compounds have shown promising in vitro anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. This study highlights the potential of such compounds in developing new anticancer agents (Tiwari et al., 2017).

Synthesis and Photophysical Properties

Another study focused on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzamide derivatives containing thiadiazole. These compounds exhibit excellent photophysical properties, including high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Novel Fluorescent Compounds

A series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes were synthesized to investigate their photophysical properties. These compounds demonstrated large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, showcasing their potential as fluorescent dyes for various applications (Zhang et al., 2017).

Antimicrobial Agents

Further research explored the antimicrobial activity of new thiadiazole and benzamide-based compounds. Some of these molecules exhibited potent antimicrobial effects, surpassing those of reference drugs, especially against Gram-positive bacteria and fungal strains. This underscores their potential in developing new antimicrobial therapies (Bikobo et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it is used. For example, some benzamides are used as pesticides and work by inhibiting the activity of certain enzymes in pests .

Safety and Hazards

Like all chemicals, benzamides should be handled with care. They can be harmful if swallowed or if they come into contact with the skin .

Future Directions

The study of benzamides and related compounds is a active area of research. Future work could involve exploring new synthesis methods, investigating their reactivity, or developing new applications for these compounds .

properties

IUPAC Name

2-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3OS/c1-10-9-11(2)13(4)16(12(10)3)18-22-23-19(25-18)21-17(24)14-7-5-6-8-15(14)20/h5-9H,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXBHCFUOYXOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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